1-(3-Fluoropyridin-4-yl)propan-1-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Fluoropyridin-4-yl)propan-1-one typically involves the fluorination of pyridine derivatives. . The reaction conditions often include the use of solvents such as acetonitrile and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced fluorination techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Fluoropyridin-4-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom in the pyridine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1-(3-Fluoropyridin-4-yl)propan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s fluorinated nature makes it useful in the study of enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 1-(3-Fluoropyridin-4-yl)propan-1-one involves its interaction with various molecular targets and pathways. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity to biological targets. This can result in altered enzyme activity, receptor binding, and other biochemical interactions.
Comparison with Similar Compounds
- 1-(5-Fluoropyridin-3-yl)propan-1-one
- 1-(3-Fluoropyridin-2-yl)propan-1-one
Comparison: 1-(3-Fluoropyridin-4-yl)propan-1-one is unique due to the position of the fluorine atom on the pyridine ring, which can significantly impact its chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity patterns and biological activities, making it a valuable tool in various research applications .
Properties
Molecular Formula |
C8H8FNO |
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Molecular Weight |
153.15 g/mol |
IUPAC Name |
1-(3-fluoropyridin-4-yl)propan-1-one |
InChI |
InChI=1S/C8H8FNO/c1-2-8(11)6-3-4-10-5-7(6)9/h3-5H,2H2,1H3 |
InChI Key |
FQVKPUHAKSZVMK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C=NC=C1)F |
Origin of Product |
United States |
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